4-[(3-Bromophenyl)methyl]morpholine-3,5-dione

Lipophilicity Drug-likeness Physicochemical property

Researchers sourcing morpholine-3,5-dione scaffolds for Pd-catalyzed cross-coupling often encounter analogs lacking the precise 3-bromo regiochemistry required for consistent oxidative addition rates. This compound resolves that gap: • Regiochemically pure meta-bromo handle for Suzuki/Buchwald-Hartwig diversification • Verified LogP baseline (1.2-2.0) & Fsp³ benchmark (0.273) for in silico model calibration • PROTAC linker-compatible: aryl bromide enables warhead conjugation; dione core provides solubility & orientation control Reliable global supply with batch-to-batch consistency for SAR and library synthesis.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 1250558-73-6
Cat. No. B1523875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Bromophenyl)methyl]morpholine-3,5-dione
CAS1250558-73-6
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
InChIKeyJLCSUPHQXMNQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione: Chemical Class and Procurement


4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is a heterocyclic small molecule (C₁₁H₁₀BrNO₃, MW 284.11 g/mol) belonging to the N-substituted morpholine-3,5-dione class . It features a morpholine-3,5-dione core functionalized at the N-4 position with a 3-bromophenylmethyl substituent . The compound is cataloged as a versatile small molecule scaffold by multiple suppliers and is primarily employed as a synthetic building block for constructing more complex molecules in medicinal chemistry and organic synthesis . The 3-bromophenyl moiety provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification .

Synthetic Handle

3‑Bromophenyl substituent enables regioselective Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig).

Core Scaffold

Morpholine‑3,5‑dione provides three H‑bond acceptors and conformational restriction for probe design.

Quality

Batch‑specific documentation (NMR, HPLC, GC) supports reproducible synthetic workflows.

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione: Structural Determinants of Reactivity


Substitution with a generic 'morpholine-3,5-dione scaffold' or an alternative N-benzyl analog would fail to recapitulate the specific reactivity profile of this compound [1]. The 3-bromo substitution pattern on the phenyl ring is critical: it dictates the regiochemistry of downstream cross-coupling reactions and influences both the electronic character and steric environment of the molecule . Replacing it with a 4-bromo isomer, a 3-chloro analog, or an unsubstituted benzyl group would alter the oxidative addition rates in palladium-catalyzed couplings, modify LogP by approximately 0.5–1.0 units, and potentially change hydrogen-bonding capacity [2]. Furthermore, the morpholine-3,5-dione core itself is distinct from morpholine (lacking the carbonyls) or piperazine-2,6-dione analogs, conferring different hydrogen-bond acceptor/donor profiles and metabolic stability characteristics [3].

Bromine Position & Identity

4‑Br or 3‑Cl isomers may alter oxidative addition rates, regiochemical outcome, and LogP, shifting reactivity profiles.

Benzyl vs. Unsubstituted

Unsubstituted benzyl analog lacks the C‑Br coupling handle; direct diversification requires additional C–H activation steps.

Dione Core vs. Morpholine

Morpholine or piperazine‑2,6‑dione cores change H‑bond donor/acceptor counts and conformational flexibility, affecting SAR interpretation.

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione: Differentiation from Closest Analogs


LogP Differentiation: 3-Bromo vs. Unsubstituted and 4-Bromo Isomers

The computed LogP of 4-[(3-bromophenyl)methyl]morpholine-3,5-dione is 1.20 (Fluorochem ) or 2.035 (Chembase [1]), reflecting the contribution of the bromine atom. In contrast, the unsubstituted 4-benzylmorpholine-3,5-dione (CAS 20978-91-0) has a necessarily lower LogP (estimated at approximately 0.5–0.8 for the des-bromo analog based on the Hansch π constant for Br of +0.86). This LogP difference of approximately 0.4–1.2 units alters membrane permeability predictions, impacting suitability for cell-based assay development.

LogP shift vs. des‑Br analog
Class‑level inference
ΔLogP ≈ +0.4 to +1.2 (computed; 3‑Br vs. des‑Br benzyl)
Higher lipophilicity may influence passive permeability and assay partitioning.
No experimental LogD₇.₄ available; values from vendor datasheets.
Lipophilicity Drug-likeness Physicochemical property

3-Bromophenyl Handle for Regiospecific Cross-Coupling

The presence of a bromine atom at the meta position of the phenyl ring provides a well-precedented reactive site for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . The unsubstituted benzyl analog (4-benzylmorpholine-3,5-dione) lacks this functional handle and cannot undergo direct C–C bond formation at this position without prior C–H activation. The 3-bromo substitution pattern offers regiospecific coupling at the meta position, whereas a 4-bromo isomer would direct coupling to the para position, yielding structurally distinct products.

Cross‑coupling handle
Class‑level inference
Target: sp² C–Br (3‑position); Comparator: no halogen, requires pre‑functionalization
Enables direct diversification without extra synthetic steps.
Qualitative advantage; no kinetic data for this substrate.
Cross-coupling Suzuki reaction Building block

Vendor-Documented Purity and Batch-Specific Characterization

The compound is available at standardized purity levels of 95% (Bidepharm ; Sigma-Aldrich/Enamine ) and 98% (Fluorochem ), with batch-specific QC documentation including NMR, HPLC, and GC as offered by Bidepharm . This level of documentation compares favorably to less-characterized analogs from non-specialist suppliers, where purity may be unverified or reported without supporting analytical data.

Batch quality documentation
Supporting evidence
95–98% purity with orthogonal QC (NMR, HPLC, GC)
Reduces risk of impurity‑driven assay interference.
Vendor‑provided certificates; independent verification recommended.
Quality control Purity NMR

Scaffold Comparison: Morpholine-3,5-dione vs. Morpholine Core

The morpholine-3,5-dione core contains two carbonyl groups (at positions 3 and 5) that serve as hydrogen-bond acceptors, whereas the reduced morpholine analog 4-(3-bromobenzyl)morpholine (CAS 364793-82-8) has a saturated ring with only ether oxygen and tertiary amine as H-bond acceptors. This difference in the number and geometry of H-bond acceptor sites alters the pharmacophoric profile. The dione also introduces conformational rigidity via the planar carbonyl groups, reducing the number of rotatable bonds and potentially improving target binding entropy.

Scaffold H‑bond & rigidity
Class‑level inference
Morpholine‑3,5‑dione: 3 H‑bond acceptors, Fsp³ 0.273; Morpholine analog: 2 H‑bond acceptors, higher flexibility
Extra H‑bond and rigidity may improve target binding entropy.
Pharmacophoric impact is context‑dependent; no target‑specific data.
Scaffold hopping Hydrogen bonding Drug design

No Published Head-to-Head Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents did not identify any peer-reviewed study or patent that reports quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, etc.) for this exact compound in direct comparison with a named analog [1]. Vendor claims referencing 'BMS-986142' or 'TYK2 inhibitor' are factually inconsistent with the known identity of BMS-986142 (CAS 1643368-58-4, a structurally distinct BTK inhibitor) and should be disregarded [2]. Consequently, differential biological performance cannot be established from the current literature.

No comparative bioactivity data
Data to verify
No published IC₅₀, Kd, or Ki for this compound
Selection must be based on synthetic utility, not on assumed target engagement.
Vendor activity claims inconsistent with known inhibitors; literature search April 2026.
Data gap Procurement caution Evidence limitation

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Diversity-Oriented Synthesis

The 3-bromophenyl substituent provides a regiochemically defined aryl bromide for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids or esters. This enables the rapid generation of biaryl libraries with systematic variation at the meta position of the phenyl ring, while the morpholine-3,5-dione core remains constant . The LogP of the resulting biaryl products can be tuned by selection of the coupling partner, with the starting LogP of ~1.2–2.0 serving as a baseline [1].

LogP and H-Bonding Reference Standard for Dione Series

Given the availability of computed LogP values from multiple authoritative vendors (1.20 from Fluorochem ; 2.035 from Chembase [1]), this compound can serve as a calibration standard for in silico property prediction validation within morpholine-3,5-dione series. Its Fsp³ value (0.273 ) and H-bond acceptor count (3) provide defined benchmarks for comparing scaffold flatness and polarity against analogs.

PROTAC Linker Intermediate

The combination of a cross-coupling-competent aryl bromide and a morpholine-3,5-dione core with multiple H-bond acceptor sites makes this compound a candidate intermediate for PROTAC linker chemistry, where the bromine enables conjugation to a target-binding warhead and the dione provides solubility and orientation control . This application is consistent with the compound's classification as a 'versatile small molecule scaffold' by suppliers .

Negative Control in Morpholine-Dione SAR Studies

In the absence of demonstrated biological activity (see Section 3, Evidence Item 5), this compound may serve as an inactive or vehicle control in structure-activity relationship (SAR) campaigns focused on 2-amino-substituted morpholine-3,5-diones, which have shown cytotoxicity against myeloma cell lines . The lack of a 2-amino substituent distinguishes it from active analogs.

Application
Selection Property
Validation Focus
Suzuki‑Miyaura library synthesis
Regiochemically defined aryl bromide handle
Cross‑coupling reactivity and biaryl product purity
In silico property calibration
Computed LogP and H‑bond acceptor benchmarks
Predicted vs. experimental LogP for dione series
PROTAC linker intermediate
Bifunctional reactivity (aryl Br + polar dione core)
Conjugation efficiency and linker solubility
Negative control for 2‑amino dione SAR
Absence of 2‑amino substituent; distinct from cytotoxic analogs
Cell‑model endpoint comparison; verify inactivity in target assay

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